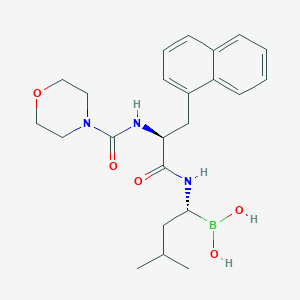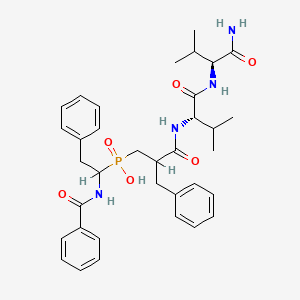
PhCONHEt(Ph)P(O)(OH)PheValValNH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound PhCONHEt(Ph)P(O)(OH)PheValValNH2 is a complex organic molecule that contains multiple functional groups, including a phosphonate group, an amide group, and several amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PhCONHEt(Ph)P(O)(OH)PheValValNH2 involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Phosphonate Group: The phosphonate group can be introduced through the reaction of a suitable phosphonic acid derivative with an appropriate alkylating agent. This step typically requires a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Amide Bond Formation: The amide bond can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Peptide Bond Formation: The peptide bonds between the amino acids (Phe, Val, Val) can be formed using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated peptide synthesizers for the peptide bond formation and large-scale reactors for the other steps. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
PhCONHEt(Ph)P(O)(OH)PheValValNH2: can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to a phosphate group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, diethyl ether, reflux.
Substitution: Nitric acid, sulfuric acid, halogens, catalysts like iron(III) chloride, room temperature to reflux.
Major Products
Oxidation: Formation of phosphate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
PhCONHEt(Ph)P(O)(OH)PheValValNH2:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing phosphonate and peptide functionalities.
Biology: The compound can be used in studies of enzyme-substrate interactions, particularly those involving phosphonate groups, which are known to mimic phosphate groups in biological systems.
Medicine: Due to its peptide content, it may have potential as a therapeutic agent, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the development of new materials, such as polymers containing phosphonate groups, which have applications in flame retardants and other specialty materials.
作用機序
The mechanism of action of PhCONHEt(Ph)P(O)(OH)PheValValNH2 would depend on its specific application. In biological systems, the phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins that normally bind to phosphate groups. This can lead to inhibition or activation of these proteins, depending on the specific interactions involved. The peptide portion of the molecule can also interact with proteins, potentially leading to effects on cell signaling pathways and other biological processes.
類似化合物との比較
PhCONHEt(Ph)P(O)(OH)PheValValNH2: can be compared with other compounds containing phosphonate and peptide groups:
Phosphorous Acid (H3PO3): This compound contains a phosphonate group but lacks the peptide functionality.
Phosphonic Acid Derivatives: Compounds like phosphonic acid (H3PO3) and its derivatives are similar in their phosphonate content but do not contain peptide bonds.
Peptide-Based Drugs: Compounds like peptide-based drugs contain peptide bonds but may not have phosphonate groups.
The uniqueness of This compound lies in its combination of phosphonate and peptide functionalities, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.
特性
CAS番号 |
129318-24-7 |
|---|---|
分子式 |
C35H45N4O6P |
分子量 |
648.7 g/mol |
IUPAC名 |
[3-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-benzyl-3-oxopropyl]-(1-benzamido-2-phenylethyl)phosphinic acid |
InChI |
InChI=1S/C35H45N4O6P/c1-23(2)30(32(36)40)38-35(43)31(24(3)4)39-34(42)28(20-25-14-8-5-9-15-25)22-46(44,45)29(21-26-16-10-6-11-17-26)37-33(41)27-18-12-7-13-19-27/h5-19,23-24,28-31H,20-22H2,1-4H3,(H2,36,40)(H,37,41)(H,38,43)(H,39,42)(H,44,45)/t28?,29?,30-,31-/m0/s1 |
InChIキー |
LIENTGAUXNCIDX-NPYONTDKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



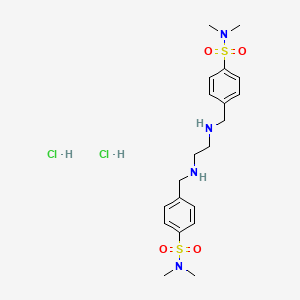
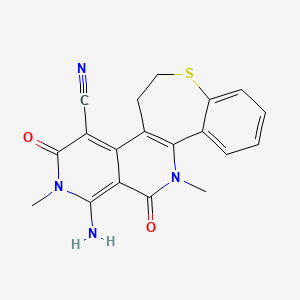


![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12789110.png)

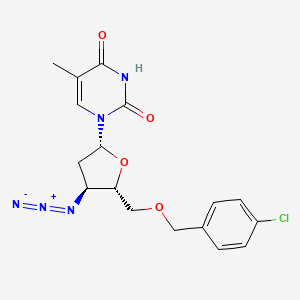
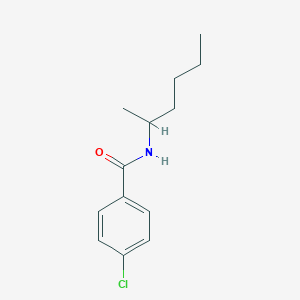

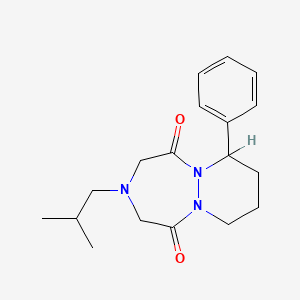

![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)
